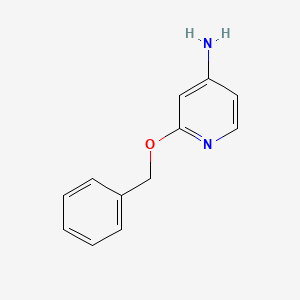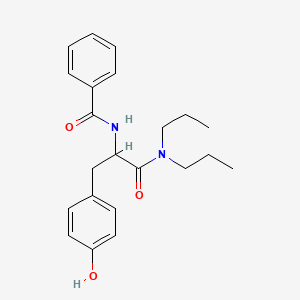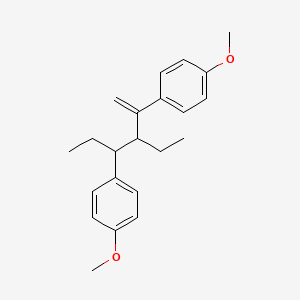
3-Cyano Gimeracil-13C3 Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano Gimeracil-13C3 Methyl Ether involves the incorporation of carbon-13 isotopes into the molecular structure. The general synthetic route includes the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano Gimeracil-13C3 Methyl Ether undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the isotopic labeling .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
3-Cyano Gimeracil-13C3 Methyl Ether has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of Gimeracil, facilitating studies on reaction mechanisms and pathways.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of antitumor agents, particularly in the synthesis of Gimeracil, which is used in combination therapies for cancer treatment.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of 3-Cyano Gimeracil-13C3 Methyl Ether is primarily related to its role as an intermediate in the synthesis of Gimeracil. Gimeracil functions by inhibiting the enzyme dihydropyrimidine dehydrogenase, which is involved in the degradation of fluorouracil. This inhibition increases the concentration and effectiveness of fluorouracil in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gimeracil: A pyridine derivative with antitumor activity, used in combination therapies for cancer treatment.
3-Cyano Gimeracil Methyl Ether: The unlabeled analogue of 3-Cyano Gimeracil-13C3 Methyl Ether, used as an intermediate in the synthesis of Gimeracil.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies on reaction mechanisms and metabolic pathways. This labeling provides valuable insights into the behavior of the compound in various chemical and biological systems.
Propriétés
IUPAC Name |
5-chloro-4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)/i3+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMNXCAJNVYKF-GDTGSDDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13C]1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

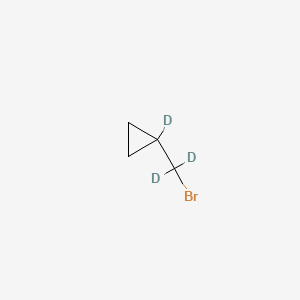
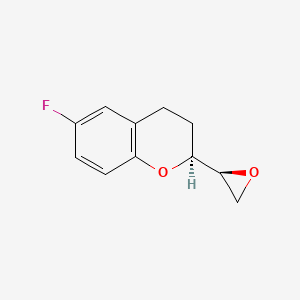
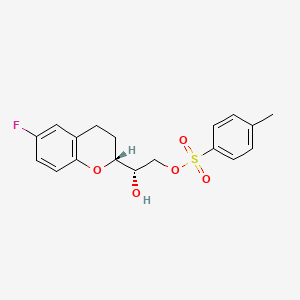
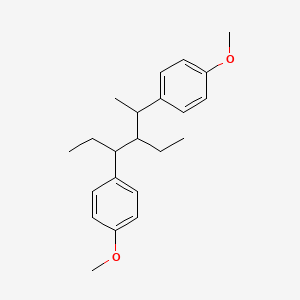
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
